molecular formula C10H6F3N3 B15156471 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile

Cat. No.: B15156471
M. Wt: 225.17 g/mol
InChI Key: LTHSGPGSLDNPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile ( 864273-95-0) is a versatile benzimidazole-based building block with significant potential in pharmaceutical research and development. This compound, with the molecular formula C 10 H 6 F 3 N 3 and a molecular weight of 225.17 g/mol, is characterized by the presence of both a trifluoromethyl group and a nitrile functional group on its benzimidazole core, enhancing its reactivity and ability to interact with biological targets . The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its resemblance to naturally occurring purine nucleotides, which allows its derivatives to interact readily with various biopolymers . Specifically, substituted benzimidazoles like this compound are of high interest in the design of novel anticancer agents . Research indicates that structurally similar benzimidazole derivatives exhibit potent activity by targeting critical enzymes such as human topoisomerase I (Hu Topo I), a key enzyme involved in DNA replication and cell division . Furthermore, benzimidazole derivatives have been explored as DNA minor groove-binding ligands and as inhibitors of various kinase enzymes, which are prominent targets in oncology drug discovery . Beyond oncology, this chemical scaffold demonstrates substantial antimicrobial potential . Recent studies highlight that 1H-benzo[d]imidazole derivatives show promising activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungal pathogen Candida albicans . The molecular docking studies of analogous compounds suggest their mechanism may involve interactions with bacterial targets like (p)ppGpp synthetases/hydrolases and FtsZ proteins, which are essential for bacterial virulence and cell division . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is a valuable synthetic intermediate for medicinal chemists working in hit-to-lead optimization and for biologists investigating new mechanisms of action against resistant cancers and microbial infections.

Properties

Molecular Formula

C10H6F3N3

Molecular Weight

225.17 g/mol

IUPAC Name

3-methyl-2-(trifluoromethyl)benzimidazole-5-carbonitrile

InChI

InChI=1S/C10H6F3N3/c1-16-8-4-6(5-14)2-3-7(8)15-9(16)10(11,12)13/h2-4H,1H3

InChI Key

LTHSGPGSLDNPPW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)C#N)N=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the trifluoromethyl group. Common synthetic routes include:

Chemical Reactions Analysis

Substitution Reactions

Benzimidazole derivatives often undergo substitution at positions influenced by electron-donating or withdrawing groups. For the 6-carbonitrile derivative:

  • Nucleophilic aromatic substitution : The nitrile group at position 6 may activate adjacent positions for electrophilic substitution, depending on the electronic environment.

  • Halogen substitution : Studies on similar compounds (e.g., 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carbonitrile ) highlight the importance of chlorine or other halogens at specific positions for modulating biological activity .

Key Observations from Analogous Compounds :

Compound FeatureReaction ImpactExample Reference
Trifluoromethyl groupEnhances lipophilicity, improves membrane permeability
Nitrile groupReacts in coupling reactions (e.g., Suzuki-Miyaura) or undergoes addition reactions
Substituent size (e.g., isopropyl vs. methyl)Larger groups reduce activity due to steric hindrance

Coupling Reactions

The nitrile group in the 6-carbonitrile derivative may participate in:

  • Suzuki-Miyaura coupling : Cross-coupling with boronic acids to form biaryl derivatives, as observed in benzimidazole analogs .

  • Cyanation : Potential for introducing additional nitrile groups via substitution.

Reaction Conditions :

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄).

  • Solvents : Dichloromethane or acetonitrile under inert atmospheres.

Functional Group Transformations

The trifluoromethyl group and nitrile moiety enable diverse reactivity:

  • Oxidation : Trifluoromethyl groups are generally stable under mild oxidizing conditions but may undergo oxidation under strong agents (e.g., KMnO₄) to form trifluoromethoxy derivatives.

  • Reduction : Nitriles can be reduced to amines or alcohols using LiAlH₄ or catalytic hydrogenation.

Biological Activity Modulation via Reactivity

Structural modifications via chemical reactions impact biological efficacy:

  • Substituent effects : Lipophilic groups at position 1 (e.g., isopropyl) enhance binding to hydrophobic subpockets in protein targets (e.g., PqsR LBD), as demonstrated in SAR studies .

  • Solubility : Polar groups (e.g., hydroxyethyl) reduce lipophilicity (log P), potentially altering pharmacokinetic properties .

Comparative IC₅₀ Data (Analogous Compounds) :

CompoundIC₅₀ (nM)Key Structural Feature
6f 70Isopropyl at position 1
6u 140Hydroxyethyl at position 1
1 1050No substituent at position 1

Limitations and Research Gaps

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile, highlighting differences in substituents, synthetic yields, spectral properties, and biological activities:

Compound Substituents Yield Key Spectral Data Biological Activity Reference
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile -CF₃ (C2), -CH₃ (N1), -CN (C6) 80% ¹³C NMR: 139.52 ppm (C2-CF₃); HRMS: 186.22 [M+H]⁺ Not reported
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole-6-carbonitrile (8b) -CF₃ (phenyl ring), -CN (C6) 64–78% ¹³C NMR: 116.3 ppm (CF₃); HRMS: 310.1187 [M+H]⁺ Anticancer (IC₅₀: 12 µM vs. HeLa cells)
2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole-6-carbonitrile (8e) -OCH₂CH₃ (phenyl ring), -CN (C6) 64–78% ¹³C NMR: 63.9 ppm (OCH₂CH₃); HRMS: 308.1387 [M+H]⁺ Moderate cytotoxicity
2-(Trifluoromethyl)-1H-benzo[d]imidazole (3i) -CF₃ (C2) 80% ¹H NMR: 14.15 ppm (NH); ¹³C NMR: 116.43 ppm (CF₃) Antimicrobial (MIC: 8 µg/mL vs. S. aureus)
(E)-1-Methyl-2-((4-nitrobenzylidene)amino)-1H-benzo[d]imidazole-6-carbonitrile (37) -NO₂ (Schiff base), -CN (C6), -CH₃ (N1) 14% HRMS: 369.12 [M+H]⁺; ¹³C NMR: 148.2 ppm (C=N) Antifungal (IC₅₀: 5 µM vs. C. albicans)
1-(2-Methylallyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole -CF₃ (C6), allyl group (N1) 60% ¹H NMR: 3.88 ppm (CH₃); ¹³C NMR: 125.40 ppm (CF₃) Catalyst in C–H functionalization
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile -Cl (C2), -CN (C6) Not reported ¹³C NMR: 104.62 ppm (CN); HRMS: 191.62 [M+H]⁺ Precursor for heterocyclic synthesis

Key Findings:

Substituent Effects on Reactivity :

  • The trifluoromethyl group at position 2 (as in the target compound) enhances metabolic stability compared to analogs with phenyl or ethoxy substituents .
  • Schiff base derivatives (e.g., compound 37) exhibit reduced yields (14%) due to steric hindrance but show improved antifungal activity .

Biological Activity: Anticancer activity is most pronounced in analogs with electron-withdrawing groups (e.g., -CF₃ or -NO₂), as seen in compounds 8b and 37 . The absence of the cyano group (as in 3i) reduces cytotoxicity but improves antimicrobial potency .

Synthetic Challenges :

  • Allyl-substituted derivatives (e.g., 1-(2-methylallyl)-6-CF₃-benzimidazole) require milder conditions (THF/NaH) compared to traditional reflux methods .
  • Chloromethyl analogs (e.g., 2-(chloromethyl)-6-CN-benzimidazole) serve as versatile intermediates for further functionalization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the cyclization of o-phenylenediamine derivatives. Key steps include trifluoromethylation at the 2-position and nitrile introduction at the 6-position. Optimization strategies:

  • Catalysts : Use MnO₂ or Ru-based catalysts for selective oxidation steps (e.g., converting alcohols to aldehydes) .
  • Reaction Conditions : Heating under reflux with aprotic solvents (e.g., acetonitrile or DMF) and purification via column chromatography or recrystallization .
  • Yield Improvement : Monitor intermediates via TLC and adjust stoichiometry of trifluoromethylation reagents (e.g., CF₃I or CF₃SO₃Na) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • LC-MS (ESI) : Confirm molecular weight ([M+H]⁺ or [M+Na]⁺) and assess purity. Example: LCMS m/z 280.1 [M+H]+ .
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). Key signals: aromatic protons (δ 7.2–8.5 ppm), trifluoromethyl (δ -60 to -70 ppm in ¹⁹F NMR) .
  • Elemental Analysis : Validate C, H, N percentages (e.g., Anal. Calcd: C 58.33%, H 3.03%, N 15.91%) .

Q. How can researchers evaluate the compound’s preliminary biological activity in antimicrobial or anticancer assays?

  • Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi. Compare with positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include EGFR inhibition studies if applicable .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity (e.g., EGFR vs. antimicrobial targets)?

  • Methodological Answer :

  • SAR Studies : Introduce substituents at the 1-methyl or 6-cyano positions. For example:
  • Replace trifluoromethyl with chloro/fluoro groups to alter lipophilicity .
  • Add electron-withdrawing groups (e.g., NO₂) to improve binding to kinase active sites .
  • Molecular Docking : Use AutoDock Vina to predict interactions with EGFR (PDB: 1M17) or bacterial gyrase .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzimidazoles?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell line type, serum concentration). Example: Discrepancies in MIC values may arise from differences in bacterial strain virulence .
  • Meta-Analysis : Use PubChem BioAssay data to correlate substituent patterns (e.g., trifluoromethyl vs. methyl) with activity trends .

Q. What computational strategies predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
  • CYP450 Inhibition : Likelihood of drug-drug interactions.
  • hERG Binding : Cardiotoxicity risk .
  • In Vitro Validation : Perform microsomal stability assays (rat/human liver microsomes) with LC-MS quantification of parent compound depletion .

Q. How can regioselective functionalization be achieved during late-stage diversification?

  • Methodological Answer :

  • Pd-Catalyzed Cross-Coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 4/5 positions. Example: Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O .
  • Photoredox Catalysis : Achieve C-H activation for trifluoromethylation or cyanation under visible light .

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